3-Bromo-5-fluoro-2-methoxyphenylboronic acid
Overview
Description
3-Bromo-5-fluoro-2-methoxyphenylboronic acid: is an organoboron compound with the molecular formula C7H7BBrFO3 . It is a derivative of phenylboronic acid, where the phenyl ring is substituted with bromine, fluorine, and methoxy groups. This compound is of significant interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form carbon-carbon bonds.
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups in these targets .
Mode of Action
Boronic acids are known to interact with their targets through the formation of reversible covalent bonds with hydroxyl groups . This interaction can lead to changes in the target’s function, potentially altering cellular processes.
Biochemical Pathways
Boronic acids are often used in suzuki-miyaura coupling reactions, a type of palladium-catalyzed cross-coupling reaction, which is a key process in the synthesis of various biologically active compounds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
Biochemical Analysis
Biochemical Properties
(3-Bromo-5-fluoro-2-methoxyphenyl)boronic acid plays a crucial role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. It is known to interact with enzymes and proteins that contain active sites capable of forming reversible covalent bonds with boronic acids. These interactions often involve the formation of boronate esters with serine or threonine residues in the active sites of enzymes. This compound has been studied for its potential to inhibit serine proteases and other enzymes that play a role in various biochemical pathways .
Cellular Effects
The effects of (3-Bromo-5-fluoro-2-methoxyphenyl)boronic acid on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of enzymes involved in signal transduction, leading to alterations in cellular responses. Additionally, (3-Bromo-5-fluoro-2-methoxyphenyl)boronic acid has been shown to affect the expression of genes related to metabolic pathways, thereby influencing cellular metabolism .
Molecular Mechanism
At the molecular level, (3-Bromo-5-fluoro-2-methoxyphenyl)boronic acid exerts its effects through the formation of reversible covalent bonds with biomolecules. This interaction often involves the binding of the boronic acid moiety to the hydroxyl groups of serine or threonine residues in enzymes. This binding can lead to enzyme inhibition or activation, depending on the specific enzyme and the context of the interaction. Additionally, (3-Bromo-5-fluoro-2-methoxyphenyl)boronic acid can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3-Bromo-5-fluoro-2-methoxyphenyl)boronic acid can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that (3-Bromo-5-fluoro-2-methoxyphenyl)boronic acid is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods. This degradation can lead to changes in its biochemical activity and its effects on cells .
Dosage Effects in Animal Models
The effects of (3-Bromo-5-fluoro-2-methoxyphenyl)boronic acid vary with different dosages in animal models. At low doses, this compound has been observed to have minimal toxic effects and can modulate enzyme activity and cellular processes effectively. At high doses, (3-Bromo-5-fluoro-2-methoxyphenyl)boronic acid can exhibit toxic effects, including cellular damage and adverse effects on organ function. These threshold effects highlight the importance of dosage optimization in experimental studies .
Metabolic Pathways
(3-Bromo-5-fluoro-2-methoxyphenyl)boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can influence metabolic flux and alter the levels of metabolites in cells. The specific metabolic pathways affected by (3-Bromo-5-fluoro-2-methoxyphenyl)boronic acid depend on the cellular context and the presence of specific enzymes that interact with the boronic acid moiety .
Transport and Distribution
The transport and distribution of (3-Bromo-5-fluoro-2-methoxyphenyl)boronic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments. The distribution of (3-Bromo-5-fluoro-2-methoxyphenyl)boronic acid can affect its biochemical activity and its ability to modulate cellular processes .
Subcellular Localization
The subcellular localization of (3-Bromo-5-fluoro-2-methoxyphenyl)boronic acid is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can influence the activity and function of the compound, as well as its interactions with other biomolecules. Understanding the subcellular distribution of (3-Bromo-5-fluoro-2-methoxyphenyl)boronic acid is essential for elucidating its mechanism of action and its effects on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-fluoro-2-methoxyphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-bromo-5-fluoro-2-methoxybenzene using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This compound is widely used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. The reaction involves the coupling of 3-Bromo-5-fluoro-2-methoxyphenylboronic acid with aryl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: The bromine atom in the compound can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions:
Palladium Catalysts: Palladium acetate or palladium chloride are commonly used catalysts in Suzuki-Miyaura cross-coupling reactions.
Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate are frequently used bases.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and toluene are commonly used solvents.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Phenols: Formed through oxidation of the boronic acid group.
Substituted Aryl Compounds: Formed through nucleophilic substitution of the bromine atom.
Scientific Research Applications
Chemistry:
Organic Synthesis: 3-Bromo-5-fluoro-2-methoxyphenylboronic acid is used as a building block in the synthesis of complex organic molecules.
Catalysis: It is used in the development of new catalytic systems for cross-coupling reactions.
Biology:
Bioconjugation: The boronic acid group can form reversible covalent bonds with diols, making it useful in bioconjugation and sensor applications.
Medicine:
Drug Development: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry:
Material Science: It is used in the development of advanced materials, including polymers and electronic materials.
Comparison with Similar Compounds
- 3-Bromo-5-fluoro-2-methoxyphenylboronic acid
- (3-Bromo-2-methoxyphenyl)boronic acid
- (3-Bromo-5-methyl-2-methoxyphenyl)boronic acid
- (3-Bromo-2-methoxy-5-methylphenyl)boronic acid
Uniqueness:
- Substitution Pattern: The presence of bromine, fluorine, and methoxy groups in specific positions on the phenyl ring makes this compound unique. This substitution pattern can influence the reactivity and selectivity of the compound in various chemical reactions.
- Reactivity: The combination of electron-withdrawing (bromine and fluorine) and electron-donating (methoxy) groups can affect the electronic properties of the compound, making it suitable for specific synthetic applications.
Properties
IUPAC Name |
(3-bromo-5-fluoro-2-methoxyphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BBrFO3/c1-13-7-5(8(11)12)2-4(10)3-6(7)9/h2-3,11-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUSHKJRKYBGAQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1OC)Br)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BBrFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584480 | |
Record name | (3-Bromo-5-fluoro-2-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90584480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.84 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
352525-85-0 | |
Record name | (3-Bromo-5-fluoro-2-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90584480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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